(2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid
Description
This compound is a stereospecific piperidine derivative featuring dual orthogonal protecting groups: the 9-fluorenylmethoxycarbonyl (Fmoc) group at the 4-position and the tert-butoxycarbonyl (Boc) group at the 1-position. Its carboxylic acid moiety at the 2-position makes it a critical intermediate in solid-phase peptide synthesis (SPPS), enabling controlled deprotection and coupling strategies . The (2S,4R) stereochemistry is essential for applications requiring chiral specificity, such as protease-resistant peptide design or constrained peptidomimetics.
Properties
IUPAC Name |
(2S,4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O6/c1-26(2,3)34-25(32)28-13-12-16(14-22(28)23(29)30)27-24(31)33-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,22+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBRXIJOBPKINSF-ZHRRBRCNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C[C@H]1C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid typically involves several steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or via cyclization reactions involving appropriate precursors.
Introduction of Protecting Groups: The Fmoc and Boc groups are introduced to protect the amino and carboxyl functionalities, respectively. This is usually done through reactions with Fmoc-Cl and Boc2O in the presence of a base such as triethylamine.
Coupling Reactions: The protected piperidine derivative is then coupled with other intermediates to form the final compound. This step often involves peptide coupling reagents like HATU or EDCI in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized versions of the laboratory procedures. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can remove the protecting groups, converting the compound into its free amine and carboxylic acid forms.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon of the protecting groups.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Free amine and carboxylic acid forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticoagulant Development
One of the significant applications of this compound is in the synthesis of direct Factor Xa inhibitors, which are crucial for anticoagulant therapies. The compound serves as an intermediate in the preparation of various derivatives that exhibit high affinity for human Factor Xa, a key enzyme in the coagulation cascade. For instance, derivatives synthesized from this compound have been shown to effectively prevent venous thromboembolism (VTE) in clinical settings, particularly post-surgical patients .
1.2 Synthesis of Novel Therapeutics
The structure of (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid allows for modifications that can lead to the development of new therapeutic agents. Its ability to form stable complexes with biological targets makes it a valuable scaffold for designing new drugs targeting various diseases, including cancer and cardiovascular disorders .
Biological Studies
2.1 Structure-Activity Relationship (SAR) Studies
In biological research, this compound has been utilized in SAR studies to understand how structural variations affect biological activity. The incorporation of different functional groups allows researchers to explore the pharmacological properties and optimize the efficacy and safety profiles of potential drugs .
2.2 Molecular Docking Studies
Molecular docking studies involving this compound have been conducted to predict its interaction with various biological macromolecules. These studies provide insights into binding affinities and mechanisms of action, which are essential for rational drug design .
Case Studies
Mechanism of Action
The mechanism of action of (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid depends on its specific application. In peptide synthesis, the protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. In biological systems, the piperidine ring can interact with various molecular targets, including enzymes and receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Piperidine vs. Pyrrolidine Derivatives
- Piperidine Core (Target Compound) : The six-membered piperidine ring offers moderate conformational flexibility, balancing rigidity and adaptability for interactions with biological targets.
- Pyrrolidine Analogs: Example: (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-((tert-butoxycarbonyl)amino)pyrrolidine-2-carboxylic acid (CAS 221352-74-5) .
Variations in Protecting Groups
- Fmoc vs. Alternative Groups: Compound 2r (): Features a tert-butyl peroxide group instead of Boc, which may alter stability under acidic conditions.
Functional Group Modifications
- Carboxylic Acid Position: (2S,4R)-1-((2-(9H-Fluoren-9-yl)ethoxy)carbonyl)-4-(but-3-en-1-yloxy)pyrrolidine-2-carboxylic Acid (3b, ) replaces the amino-protecting group with an ether-linked alkenyl group, altering hydrophobicity and reactivity. 1-(2S)-4-(Benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-oxobutanoyl-2-methylpiperidine-2-carboxylic acid (CAS 2171377-76-5) introduces a benzyloxy ketone, enhancing electrophilicity for nucleophilic coupling reactions.
Stereochemical Differences
- (2S,4R) vs. (2S,4S) Configuration: The (4R) configuration in the target compound may favor specific enzyme binding, as seen in cyclopentene derivatives like (1R,4S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopent-2-enecarboxylic acid (CAS 220497-65-4) , where stereochemistry dictates bioactivity.
Physicochemical and Analytical Properties
Table 1: Comparative Physicochemical Properties
*Calculated from molecular formulas.
Biological Activity
The compound (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid is a derivative of piperidine that has garnered attention due to its potential biological activities. This article aims to explore the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₃₁H₃₁N₃O₅
- Molecular Weight : 513.60 g/mol
- CAS Number : 44118846
These properties indicate a complex structure that may interact with various biological targets.
Biological Activity Overview
Research indicates that compounds similar to (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid exhibit a range of biological activities:
- Inhibition of Pyroptosis : Preliminary studies suggest that related piperidine derivatives can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. For instance, compounds derived from piperidine have demonstrated the ability to reduce IL-1β release in LPS/ATP-stimulated macrophages .
- NLRP3 Inhibition : The NLRP3 inflammasome plays a crucial role in immune responses and inflammation. Certain derivatives have been identified as potential inhibitors of NLRP3, showing concentration-dependent inhibition of pyroptosis and IL-1β release .
- Anticancer Properties : Some studies suggest that piperidine derivatives can exhibit anticancer activity by modulating various signaling pathways involved in tumor growth and metastasis.
The mechanisms through which (2S,4R)-4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-2-carboxylic acid exerts its biological effects may include:
- Protein-Ligand Interactions : Computational modeling has suggested specific binding sites on the NLRP3 protein for these compounds, which may facilitate their inhibitory effects on pyroptosis .
- Modulation of Inflammatory Pathways : By inhibiting key components of the inflammasome pathway, these compounds may reduce the release of pro-inflammatory cytokines.
Table 1: Summary of Biological Activity Studies
Detailed Findings
- NLRP3 Inhibition Study : In vitro experiments demonstrated that certain piperidine derivatives could significantly inhibit NLRP3-dependent pyroptosis in human macrophages, with maximal inhibition observed at higher concentrations .
- Cytotoxicity Assessment : The cytotoxic effects of these compounds were evaluated against various cancer cell lines, indicating potential for therapeutic applications in oncology .
- Inflammatory Response Modulation : Research highlighted the ability of these compounds to modulate inflammatory responses by decreasing cytokine levels in stimulated macrophages .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
